molecular formula C28H37NO9 B564449 4'-Demethyl Homoharringtonine-13C,d3 CAS No. 1217669-36-7

4'-Demethyl Homoharringtonine-13C,d3

Cat. No. B564449
CAS RN: 1217669-36-7
M. Wt: 535.613
InChI Key: LRNKGNYRSLLFRU-JZXXSLGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Demethyl Homoharringtonine-13C,d3 (4'-DM-HHT-13C,d3) is a synthetic derivative of homoharringtonine (HHT), an alkaloid isolated from the Cephalotaxus species of coniferous trees. 4'-DM-HHT-13C,d3 has become an important research tool in the field of medicinal chemistry and biochemistry, due to its unique properties, which include a high degree of selectivity for certain targets, and its ability to be labeled with stable isotopes.

Scientific Research Applications

4'-DM-4'-Demethyl Homoharringtonine-13C,d3-13C,d3 has been used in a variety of scientific research applications. It has been used to study the inhibition of protein kinases, which are enzymes that regulate the activity of proteins in cells. It has also been used to study the inhibition of proteasomes, which are enzymes that degrade proteins in cells. In addition, 4'-DM-4'-Demethyl Homoharringtonine-13C,d3-13C,d3 has been used to study the inhibition of histone deacetylases, which are enzymes that regulate gene expression in cells.

Mechanism of Action

The mechanism of action of 4'-DM-4'-Demethyl Homoharringtonine-13C,d3-13C,d3 is not completely understood. However, it is believed to act as an inhibitor of protein kinases, proteasomes, and histone deacetylases. It is thought to bind to the active site of these enzymes, blocking their activity and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4'-DM-4'-Demethyl Homoharringtonine-13C,d3-13C,d3 are not yet fully understood. However, it is believed to have a range of effects on cells, including the inhibition of protein kinases, proteasomes, and histone deacetylases. In addition, it is thought to inhibit the growth of cancer cells and to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

4'-DM-4'-Demethyl Homoharringtonine-13C,d3-13C,d3 has a number of advantages for laboratory experiments. It is relatively easy to synthesize and can be labeled with stable isotopes for detection in biological systems. In addition, it is highly selective for certain targets, which makes it useful for studying the inhibition of specific enzymes. The main limitation of 4'-DM-4'-Demethyl Homoharringtonine-13C,d3-13C,d3 is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in different systems.

Future Directions

There are a number of potential future directions for 4'-DM-4'-Demethyl Homoharringtonine-13C,d3-13C,d3 research. One potential direction is to further investigate its mechanism of action in order to better understand its effects in different systems. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells and its anti-inflammatory and anti-oxidant properties. Finally, research could be conducted to explore its potential interactions with other molecules, such as drugs and other small molecules, in order to better understand its effects in biological systems.

Synthesis Methods

4'-DM-4'-Demethyl Homoharringtonine-13C,d3-13C,d3 is synthesized from 4'-Demethyl Homoharringtonine-13C,d3, which can be isolated from the Cephalotaxus species of coniferous trees, or synthesized from a variety of starting materials. The most common synthesis method for 4'-DM-4'-Demethyl Homoharringtonine-13C,d3-13C,d3 involves the reaction of 4'-Demethyl Homoharringtonine-13C,d3 with dimethyl sulfoxide (DMSO) and sodium hydride (NaH) in a solvent system. The reaction yields the desired 4'-DM-4'-Demethyl Homoharringtonine-13C,d3-13C,d3 product with a yield of 70-80%. The product can then be labeled with a stable isotope, such as 13C,d3, to enable its detection in biological systems.

properties

IUPAC Name

(3R)-3,7-dihydroxy-7-methyl-3-[[(2S,3S,6R)-4-(trideuterio(113C)methoxy)-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)/t23-,24-,27+,28-/m1/s1/i3+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNKGNYRSLLFRU-JZXXSLGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1OC(=O)[C@@](CCCC(C)(C)O)(CC(=O)O)O)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Demethyl Homoharringtonine-13C,d3

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